Product packaging for 2-Chlorothieno[2,3-b]pyridine(Cat. No.:)

2-Chlorothieno[2,3-b]pyridine

Cat. No.: B11785825
M. Wt: 169.63 g/mol
InChI Key: YFQGFTMIUMPCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorothieno[2,3-b]pyridine is a privileged heterocyclic scaffold and a high-value synthetic intermediate in medicinal chemistry and materials science. Its core structure, comprising a fused thiophene and pyridine ring, serves as a key building block for the development of novel therapeutic agents, particularly in oncology. Derivatives of the thieno[2,3-b]pyridine class have demonstrated potent and selective antitumor activity against a range of cancers, including aggressive forms such as triple-negative breast cancer (TNBC) and castrate-resistant prostate cancer . The mechanism of action for these compounds is believed to involve multi-targeting polypharmacology, including the potential inhibition of phosphoinositide-specific phospholipase C (PI-PLC), interference with tubulin polymerization by binding to the colchicine site, and disruption of copper trafficking via antioxidant 1 (ATOX1) protein inhibition . This multi-faceted targeting can lead to profound cellular outcomes such as cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of cancer cell motility and proliferation . The chlorination at the 2-position of the thieno[2,3-b]pyridine framework enhances its reactivity, making it an ideal precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions to create a diverse array of analogs for structure-activity relationship (SAR) studies . Research-grade this compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B11785825 2-Chlorothieno[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

2-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H4ClNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H

InChI Key

YFQGFTMIUMPCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorothieno 2,3 B Pyridine and Its Analogues

Retrosynthetic Analysis of the 2-Chlorothieno[2,3-b]pyridine Scaffold

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, the analysis begins with the disconnection of the carbon-chlorine bond, leading to the parent thieno[2,3-b]pyridine (B153569) core. This core can then be deconstructed in two primary ways, focusing on the sequential formation of the thiophene (B33073) and pyridine (B92270) rings.

Thiophene Ring Disconnection (Route A): This is the most common approach. The thieno[2,3-b]pyridine core is disconnected across the thiophene ring, typically via a strategy reminiscent of the Gewald aminothiophene synthesis. This leads to a substituted pyridine precursor, specifically a 3-cyano-2-mercaptopyridine derivative. This intermediate is conceptually derived from a 2-chloro-3-cyanopyridine, which serves as a versatile and common starting material.

Pyridine Ring Disconnection (Route B): Alternatively, the pyridine ring can be disconnected. This pathway leads to a 2-aminothiophene derivative bearing appropriate functional groups at the 3-position that can be elaborated to form the fused pyridine ring. This approach is also viable, though strategies involving the initial construction of the pyridine ring are more frequently reported in the literature.

These two main retrosynthetic pathways guide the established synthetic routes detailed in the following sections.

Established Synthetic Routes to the Thieno[2,3-b]pyridine Ring System

The construction of the fused thieno[2,3-b]pyridine ring system can be achieved by forming the thiophene ring onto a pre-existing pyridine (thiophene annulation) or by forming the pyridine ring onto a thiophene precursor (pyridine annulation). Multicomponent reactions that assemble the core in a single pot offer another efficient strategy.

Cyclization Reactions for Thiophene Ring Formation

The annulation of a thiophene ring onto a pyridine core is a widely employed and versatile strategy. The most prominent method is a variation of the Gewald reaction, which typically starts from a 3-cyanopyridine-2(1H)-thione or its tautomeric 2-mercapto form. researchgate.net The general sequence involves two key steps:

S-alkylation: The pyridine-2-thione is alkylated at the sulfur atom using an α-halo compound containing an electron-withdrawing group (EWG), such as α-halo ketones, α-halo esters, or α-halo nitriles. researchgate.netresearchgate.net

Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular, base-catalyzed cyclization. The base promotes the formation of a carbanion on the methylene (B1212753) group introduced during alkylation, which then attacks the cyano group, leading to the formation of the thiophene ring and yielding a 3-aminothieno[2,3-b]pyridine derivative. researchgate.netresearchgate.net

Table 1: Examples of Thiophene Annulation via Thorpe-Ziegler Cyclization
Pyridine PrecursorAlkylating AgentBase/CatalystSolventProduct (2-Substituent)Reference
6-(5-bromobenzofuran-2-yl)-3-cyano-2-mercaptopyridineChloroacetonePiperidineEthanol-C(O)CH₃ nih.gov
6-(5-bromobenzofuran-2-yl)-3-cyano-2-mercaptopyridineω-BromoacetophenonePiperidineEthanol-C(O)Ph nih.gov
4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thioneChloroacetonitrileSodium Acetate (B1210297)Ethanol-CN researchgate.net
4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thioneChloroacetamide-Ethanol-C(O)NH₂ researchgate.net

Pyridine Ring Annulation Strategies via Various Precursors

An alternative approach to the thieno[2,3-b]pyridine core involves the construction of the pyridine ring onto a pre-existing, suitably functionalized thiophene. This strategy typically begins with 2-aminothiophene derivatives. researchgate.net Depending on the substituents on the thiophene ring, various classical pyridine synthesis reactions can be adapted. For example, a 2-aminothiophene with an adjacent acetyl group can undergo condensation with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by cyclization with an active methylene compound, such as malononitrile, in the presence of a base. This general approach, analogous to the Combes or Friedländer syntheses, allows for the formation of the pyridine ring, yielding the fused bicyclic system.

Multicomponent Reaction Approaches to Core Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like thieno[2,3-b]pyridines by combining three or more starting materials in a single synthetic operation. mdpi.com A common MCR for this scaffold involves the one-pot condensation of an aromatic aldehyde, malononitrile, and 2-cyanothioacetamide (B47340) in the presence of a catalytic amount of a base like piperidine. mdpi.com This reaction proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to afford highly substituted 3,4-diaryl-2-amino-thieno[2,3-b]pyridine-5-carbonitrile derivatives.

Table 2: Examples of Multicomponent Synthesis of Thieno[2,3-b]pyridines
Aldehyde ComponentOther ReactantsBase/CatalystSolventReference
BenzaldehydeMalononitrile, 2-CyanothioacetamidePiperidineEthanol mdpi.com
4-ChlorobenzaldehydeMalononitrile, 2-CyanothioacetamidePiperidineEthanol mdpi.com
4-MethoxybenzaldehydeMalononitrile, 2-CyanothioacetamidePiperidineEthanol mdpi.com
4-(Trifluoromethyl)benzaldehydeMalononitrile, 2-CyanothioacetamidePiperidineEthanol mdpi.com

Regioselective Introduction of the Chlorine Atom at the C2 Position

Once the thieno[2,3-b]pyridine core is assembled, the introduction of a chlorine atom specifically at the C2 position is a key transformation. While direct C-H chlorination is one possibility, functional group interconversion from a precursor with a leaving group at C2 is a more common and often more regioselective method.

Direct Halogenation Protocols

Direct C-H chlorination of the thieno[2,3-b]pyridine ring at the C2 position via electrophilic aromatic substitution can be challenging due to competing reactions at other positions. However, modern methods for the chlorination of heteroaromatic compounds offer potential routes. Reagents such as N-chlorosuccinimide (NCS) are widely used for the chlorination of electron-rich heterocycles like thiophenes. tcichemicals.comresearchgate.net The reaction can be promoted by catalysts or acidic conditions to enhance the electrophilicity of the chlorine source. tcichemicals.comorganic-chemistry.org

A more established and highly regioselective protocol for introducing a chlorine atom at a specific position on an aromatic ring is the Sandmeyer reaction . wikipedia.orgbyjus.com This method is not a direct C-H activation but serves as a direct and reliable protocol for installing the chlorine atom by replacing an amino group. The synthesis of this compound can be effectively achieved from a 2-aminothieno[2,3-b]pyridine precursor, which is readily accessible through the synthetic routes described in section 2.2. The process involves two steps: byjus.comnih.gov

Diazotization: The 2-amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form a diazonium salt.

Chlorodediazoniation: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. This promotes the release of nitrogen gas and the formation of the C-Cl bond, yielding the desired this compound. wikipedia.orglscollege.ac.in

This Sandmeyer approach is a cornerstone of aromatic chemistry and provides a robust and high-yielding pathway to the target compound from a readily available amino-substituted precursor. nih.gov

Synthesis via Chlorinated Building Blocks

The utilization of chlorinated precursors is a direct and effective strategy for introducing the chloro-substituent into the thieno[2,3-b]pyridine scaffold. This approach often involves the reaction of a chlorinated pyridine or thiophene derivative which undergoes subsequent cyclization to form the desired nucleus.

One prominent method involves the Vilsmeier–Haack reaction. For instance, N-protected 3-acetyl-2-aminothiophenes react with the Vilsmeier–Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives. researchgate.net The reaction conditions can be tuned to control the outcome; at lower temperatures (e.g., 65 °C), 4-chloro-3-formylthieno[2,3-b]pyridines are the major products, while higher temperatures (100 °C) can favor the formation of the unformylated 4-chlorothieno[2,3-b]pyridines. researchgate.net

Another key chlorinated building block is 2,3-dichloropyridine (B146566). This precursor can be synthesized by the chlorination of 3-aminopyridine, followed by diazotization of the resulting 2-chloro-3-aminopyridine intermediate. google.com The 2,3-dichloropyridine can then be used in subsequent steps, such as in palladium-catalyzed cross-coupling reactions, to construct the fused thiophene ring. For example, a two-step, one-pot procedure involving a Sonogashira coupling of a chlorinated pyridine with an alkyne, followed by treatment with a sulfur source like sodium sulfide (B99878), can yield the thienopyridine core. researchgate.net The presence of the chlorine atom on the pyridine ring is crucial for these transformations.

The reaction of 3-cyanopyridine-2(1H)-thiones with reagents containing a halogen atom adjacent to an active methylene group, such as ethyl chloroacetate (B1199739) or chloroacetone, is a well-established route to 3-aminothieno[2,3-b]pyridine derivatives. abertay.ac.uknih.gov While this method doesn't directly use a chlorinated pyridine to form the ring, the chlorinated reagent is essential for the cyclization and formation of the thiophene portion of the molecule.

Table 1: Examples of Synthesis via Chlorinated Building Blocks

Starting Material Reagent(s) Product Reference
N-(3-acetylthiophen-2-yl)acetamide Vilsmeier–Haack reagent (POCl₃, DMF) 4-Chloro-3-formylthieno[2,3-b]pyridine researchgate.net
3-Aminopyridine HCl, Chlorinating Agent (e.g., Cl₂) 2-Chloro-3-aminopyridine google.com
2-Bromo-3-chloropyridine (B1276723) Phenylacetylene, Na₂S, Pd/Cu catalyst 2-Phenylthieno[3,2-b]pyridine researchgate.net

Palladium-Catalyzed and Other Transition-Metal Catalyzed Syntheses of the Thienopyridine Nucleus

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic systems like thieno[2,3-b]pyridines. mdpi.com These methods offer high efficiency and selectivity for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the fused ring system.

A powerful strategy involves the palladium and copper co-catalyzed Sonogashira cross-coupling reaction. researchgate.net This method has been successfully employed to synthesize the core of thieno[2,3-b]pyridines and their isomers. For example, the reaction of 2-bromo-3-chloropyridine with phenylacetylene, followed by cyclization with sodium sulfide in a one-pot procedure, yields 2-phenylthieno[3,2-b]pyridine. researchgate.net This demonstrates how a halogenated pyridine can be functionalized and cyclized to build the thiophene ring.

Direct C-H activation is another modern palladium-catalyzed approach that offers an atom-economical way to functionalize the thienopyridine nucleus without the need for pre-functionalized starting materials. mdpi.com This method allows for the direct arylation of the thiophene ring within the thieno[2,3-b]pyridine scaffold. The regioselectivity of the C-H activation can often be controlled by tuning the reaction conditions, such as the choice of ligand and temperature. mdpi.com

Suzuki cross-coupling is another versatile palladium-catalyzed reaction used for the functionalization of pre-formed thienopyridine systems. 3-Bromo-2-phenylthieno[3,2-b]pyridine, for instance, can be coupled with various (hetero)arylboronic acids to produce a range of 3-(hetero)aryl substituted thienopyridines in moderate to excellent yields. researchgate.net The choice of a bulky trialkylphosphine ligand in combination with a palladium source is often crucial for achieving high efficiency in these coupling processes. researchgate.net

Table 2: Transition-Metal Catalyzed Syntheses of Thienopyridine Derivatives

Reaction Type Catalyst System Substrates Product Type Reference
Sonogashira Coupling / Cyclization Pd/Cu 2-Bromo-3-chloropyridine, Phenylacetylene Phenyl-substituted thienopyridine researchgate.net
Direct C-H Arylation Pd(OAc)₂, Ligand (e.g., TTBP·HBF₄) Thienopyrimidine, Aryl halide Aryl-substituted thienopyrimidine mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of pharmaceutically relevant heterocycles, including thieno[2,3-b]pyridines.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free, or solid-phase, reactions offer significant environmental benefits. The Friedländer synthesis, a classic method for constructing pyridine rings, can be adapted to solvent-free conditions for the synthesis of thienopyridines. For example, the reaction of 2-amino-3-cyanothiophenes with ketones can be carried out in a melt in the presence of anhydrous ZnCl₂ to produce tetracyclic thienopyridine products. researchgate.net Similarly, multicomponent reactions under solvent-free conditions, sometimes assisted by microwave irradiation, have been reported for the synthesis of functionalized thieno[2,3-b]pyridines. researchgate.netsciencescholar.us

While many organic reactions are hampered by water, developing syntheses in aqueous media is a major goal of green chemistry. nih.gov Although specific examples of the synthesis of this compound in water are not prevalent, research into improving the aqueous solubility of thieno[2,3-b]pyridine derivatives for biological applications is ongoing. nih.gov This research could pave the way for developing synthetic routes in aqueous systems. In related heterocyclic syntheses, the use of water as a solvent, often under microwave conditions, has proven effective and environmentally friendly. scielo.br

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. In contrast, substitution and elimination reactions often have poor atom economy. primescholars.com

Multicomponent reactions (MCRs) are inherently more atom-economical as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms of the starting materials. The synthesis of thieno[2,3-b]pyridines via MCRs, such as the Gewald reaction followed by pyridine ring formation, exemplifies this principle. researchgate.net

Step efficiency refers to minimizing the number of synthetic steps to reach a target molecule. One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly improve step efficiency. researchgate.net The palladium-catalyzed Sonogashira coupling followed by cyclization to form the thienopyridine nucleus in a single pot is a prime example of a step-efficient synthesis. researchgate.net Such processes reduce solvent usage, energy consumption, and waste generation associated with workup and purification steps.

The choice of catalyst is critical from a green chemistry perspective. Ideal catalysts are highly active (requiring low loading), selective, non-toxic, and recyclable. While palladium is a highly effective catalyst, it is also expensive and toxic. Therefore, developing metal-free synthetic routes is a significant goal. researchgate.net

Recent advancements have shown the synthesis of thieno[2,3-c]pyridine (B153571) derivatives via a metal-free, denitrogenative transformation reaction mediated by a 1,2,3-triazole intermediate. nih.govkuleuven.be This approach avoids the use of transition metals entirely, offering a more environmentally friendly and cost-effective pathway. The reactions proceed under mild, acid-mediated conditions. nih.govkuleuven.be

When metal catalysts are necessary, green principles dictate that their use should be minimized and they should be recovered and reused where possible. Research in catalysis focuses on developing heterogeneous catalysts or catalyst systems that facilitate easy separation from the reaction mixture. While specific reports on catalyst recovery for this compound synthesis are sparse, the broader field of heterocyclic synthesis is actively exploring solutions like supported catalysts and nanocatalysts to improve sustainability.

Chemical Reactivity and Functionalization Strategies for 2 Chlorothieno 2,3 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position of 2-Chlorothieno[2,3-b]pyridine

The pyridine (B92270) ring within the thieno[2,3-b]pyridine (B153569) system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of the chlorine atom at the C2 position, which is ortho to the ring nitrogen, makes this site particularly susceptible to nucleophilic attack. The mechanism involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. stackexchange.compearson.comresearchgate.net The stability of the Meisenheimer complex is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom, which is possible when the attack occurs at the C2 or C4 positions. stackexchange.com

The C-N bond formation at the C2 position of this compound can be readily achieved through SNAr reactions with various nitrogen-based nucleophiles. Amines and hydrazines are commonly employed to introduce amino and hydrazinyl moieties, respectively. These reactions are typically performed in the presence of a base and often at elevated temperatures. The choice of solvent and reaction conditions can significantly influence the reaction efficiency and yield. For instance, reactions of heteroaryl chlorides with amines have been successfully carried out in water with potassium fluoride (B91410), demonstrating a move towards more environmentally benign conditions. researchgate.net

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

Nucleophile Product Reaction Conditions Yield (%) Reference
Morpholine 2-Morpholinothieno[2,3-b]pyridine K₃PO₄, 2 wt % TPGS-750-M in water High researchgate.net
Aniline 2-Anilinothieno[2,3-b]pyridine EtOH, Microwave, 10 min Moderate to Excellent researchgate.net

Oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiolates, can also displace the chlorine atom at the C2 position of this compound. These reactions lead to the formation of the corresponding ethers and thioethers. Microwave irradiation has been shown to significantly accelerate these substitution reactions on halopyridines, reducing reaction times from hours to minutes. sci-hub.se The reactivity of 2-halopyridines towards sulfur nucleophiles often follows the order I > Br > Cl > F. sci-hub.se A regiocontrolled SNAr reaction on 2,3-dihalopyridines using sodium methanethiolate (B1210775) (NaSMe) has been utilized as a key step in the synthesis of precursors for more complex thieno[2,3-b]pyridines. researchgate.netresearchgate.net

Table 2: SNAr Reactions of Halopyridines with Oxygen and Sulfur Nucleophiles

Halopyridine Nucleophile Solvent Conditions Product Yield (%) Reference
2-Iodopyridine (B156620) PhSNa HMPA Microwave, ~100°C, 0.5-3 min 2-Phenylthiopyridine 99 sci-hub.se
2-Iodopyridine PhONa HMPA Microwave 2-Phenoxypyridine 84 sci-hub.se
2-Iodopyridine Benzyl alcohol NMP Microwave 2-Benzyloxypyridine 81 sci-hub.se

Note: This table presents data from various halopyridines as representative examples.

While less common than reactions with N, O, or S nucleophiles, the formation of C-C bonds through SNAr is a viable strategy for the functionalization of this compound. This can be achieved using stabilized carbon nucleophiles, such as enolates or carbanions derived from active methylene (B1212753) compounds. These reactions provide a direct method for introducing alkyl or aryl substituents at the C2 position without the need for transition metal catalysts. nih.gov For example, the reaction of 2-iodopyridine with phenylacetonitrile (B145931) (PhCH₂CN) under microwave irradiation yields the corresponding 2-substituted pyridine. sci-hub.se

Table 3: C-C Bond Formation via SNAr on Halopyridines

Halopyridine Carbon Nucleophile Solvent Conditions Product Yield (%) Reference

Note: This table uses a representative example from a related halopyridine system.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For an aryl chloride like this compound, these reactions offer a versatile approach to introduce a wide variety of substituents. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized catalyst systems with bulky, electron-rich ligands has enabled their efficient participation in these transformations. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.org This reaction is highly effective for creating biaryl and heteroaryl-aryl linkages. The coupling of this compound with various aryl- or heteroarylboronic acids can be accomplished using a palladium catalyst, a suitable ligand, and a base. Catalyst systems based on palladium(II) acetate (B1210297) or Pd₂(dba)₃ in combination with phosphine (B1218219) ligands like SPhos or XPhos have proven effective for the coupling of challenging heteroaryl chlorides. nih.gov

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Heteroaryl Chloride Boronic Acid Catalyst System Base Solvent Yield (%) Reference
2-Chloropyridine Arylboronic acids (NHC)Pd(cinn)Cl NaHCO₃, TBAB H₂O 39-99 researchgate.net
2-Chloropyrazine Arylboronic acids Pd(II) ONO pincer complexes Not specified H₂O/Toluene High researchgate.net
3-Chloroindazole Aryl/Heteroaryl boronic acids Pd precatalyst (P1 or P2) K₃PO₄ Dioxane/H₂O Good to Excellent nih.gov

Note: This table provides examples from various heteroaryl chloride systems to illustrate the scope and conditions of the Suzuki-Miyaura reaction.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.org It provides a direct route for the introduction of alkynyl groups onto the thieno[2,3-b]pyridine core. The resulting arylalkynes are valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. nih.gov Copper-free Sonogashira variants have also been developed. wikipedia.org

Table 5: Conditions for Sonogashira Coupling of Heteroaryl Halides | Heteroaryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 7-Bromothieno[2,3-b]pyrazine-6-carboxylate | Phenylacetylene | Pd/Cu | Et₃N | DMF | Sonogashira product | Not specified | nih.gov | | 5-Chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 5-Chloro-4-(phenylethynyl)pyrazoles | Good | researchgate.net | | 7-Chloro-5-methyl- stackexchange.comyoutube.comnih.govtriazolo[1,5-a]pyrimidine | Various alkynes | Pd catalyst | Not specified | Not specified | Coupled products | Not specified | researchgate.net |

Note: The table includes examples from structurally related heterocyclic systems to demonstrate the applicability of the Sonogashira coupling.

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely applied in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for coupling aryl halides with a broad range of amines and amides under relatively mild conditions. wikipedia.orgnih.gov

For this compound, the chlorine atom at the 2-position is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of chloro-heteroaromatics in Buchwald-Hartwig reactions suggests its feasibility. The reaction would involve the coupling of this compound with a primary or secondary amine or an amide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Key components of the Buchwald-Hartwig reaction include:

Palladium Precatalyst: Common sources are Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes.

Ligand: The choice of ligand is crucial and often depends on the specific substrates. Sterically hindered biarylphosphine ligands such as XPhos, SPhos, or Josiphos-type ligands are often effective for coupling with less reactive aryl chlorides. Bidentate phosphine ligands like BINAP and DPPF have also proven effective, particularly in earlier generations of the catalyst system. wikipedia.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine or amide. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. libretexts.org

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.

The reaction mechanism proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the amine/amide to the resulting Pd(II) complex, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated or amidated thieno[2,3-b]pyridine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

Component Example Role
Substrate This compound Electrophile
Nucleophile Primary/Secondary Amine, Amide Forms the new C-N bond
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium source
Ligand XPhos, SPhos, BINAP, Xantphos Stabilizes catalyst, facilitates reaction steps
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Deprotonates the nucleophile
Solvent Toluene, Dioxane, THF Reaction medium

| Temperature | 80-120 °C | Provides activation energy |

Negishi, Stille, and Hiyama Coupling Applications

The chlorine atom at the 2-position of the thieno[2,3-b]pyridine ring serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the reactivity of organozinc reagents. wikipedia.org For this compound, the reaction would proceed with an organozinc halide (R-ZnX) in the presence of a palladium or nickel catalyst. wikipedia.org Palladium catalysts like Pd(PPh₃)₄ are commonly used. organic-chemistry.org While less reactive than the corresponding bromides or iodides, aryl chlorides can undergo Negishi coupling, often requiring more active catalysts or higher temperatures. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes organotin (stannane) reagents to couple with organic halides. wikipedia.orglibretexts.org These reactions are valued for the stability of the organostannane reagents to air and moisture. wikipedia.org The coupling of this compound would involve an organostannane (R-SnR'₃) and a palladium catalyst, such as Pd(PPh₃)₄. libretexts.orgdntb.gov.ua The reaction is versatile, allowing for the introduction of various sp², and sp³-hybridized carbon groups. libretexts.org

Hiyama Coupling: The Hiyama coupling employs organosilicon reagents, which are activated by a fluoride source (like TBAF) or a base. wikipedia.org Organosilanes are attractive coupling partners due to their low toxicity and high stability. wikipedia.org The reaction of this compound with an organosilane, such as an aryl- or vinyltrimethoxysilane, would be catalyzed by a palladium complex. Studies on the related 7-chlorothieno[3,2-b]pyridine (B1354074) have shown successful Hiyama couplings with silylacetylenes using a Pd(CH₃CN)₂Cl₂/PPh₃ catalyst system with Cs₂CO₃ as the base in a bio-based solvent like eucalyptol. mdpi.commdpi.com

Table 2: Comparison of C-C Cross-Coupling Reactions for this compound

Coupling Reaction Organometallic Reagent (R-M) Key Features Typical Catalyst
Negishi R-ZnX High reactivity, good functional group tolerance, moisture sensitive. wikipedia.org Pd(PPh₃)₄, Ni(acac)₂
Stille R-Sn(Alkyl)₃ Stable reagents, tolerant of air/moisture, toxic tin byproducts. wikipedia.org Pd(PPh₃)₄, PdCl₂(PPh₃)₂

| Hiyama | R-Si(OR')₃, R-SiMe₃ | Low toxicity, stable reagents, requires an activator (e.g., F⁻, base). wikipedia.org | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

Electrophilic Aromatic Substitution Reactions on the Thienopyridine System

The thieno[2,3-b]pyridine ring system can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the fused rings. The thiophene (B33073) ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.

Nitration: The nitration of the parent thieno[2,3-b]pyridine has been studied, providing insight into the reactivity of the core. The reaction typically occurs on the electron-rich thiophene ring. Under acidic conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack.

Sulfonation: Direct sulfonation of pyridine itself requires harsh conditions, such as fuming sulfuric acid and a mercuric sulfate (B86663) catalyst at high temperatures, yielding pyridine-3-sulfonic acid. abertay.ac.uk It is expected that the thieno[2,3-b]pyridine system would undergo sulfonation preferentially on the thiophene ring under less forcing conditions. However, specific studies on the sulfonation of this compound are limited. The oxidation of the sulfur atom in the thiophene ring to a sulfonyl group has been achieved using potent oxidizing agents like the HOF·CH₃CN complex, which highlights the reactivity of the sulfur atom itself. ysu.am

Electrophilic halogenation of the thieno[2,3-b]pyridine core is a key method for introducing functional handles for further elaboration. The position of halogenation depends on the reaction conditions and the directing effects of existing substituents.

Research has shown that direct bromination of the parent thieno[2,3-b]pyridine N-oxide can be directed to the 4-position of the pyridine ring. acs.org This strategy involves activation of the N-oxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or 2,4,6-trifluorotriazine, followed by treatment with a bromide source like tetrabutylammonium (B224687) bromide (TBAB). The use of fluorinated activating agents selectively yields the 4-bromo isomer. acs.org This method provides a route to functionalize the pyridine part of the scaffold, which can then be used in subsequent cross-coupling reactions to introduce aryl or amino groups. acs.org Halogenation can also be directed to the 3-position of pyridines through the formation of Zincke imine intermediates. chemrxiv.orgnih.gov

Directed C-H Activation and Functionalization of this compound

Direct C-H activation is an increasingly important strategy for molecular functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov In heterocyclic systems like pyridine, the nitrogen atom can act as a directing group, facilitating C-H activation at the ortho-positions (C2 and C6). rsc.orgresearchgate.net

For the thieno[2,3-b]pyridine system, the pyridine nitrogen can similarly direct transition metal catalysts (e.g., Rh, Ir, Fe) to activate the C-H bond at the C7 position. nih.govrsc.org However, in the case of this compound, the C2 position is already substituted. Therefore, C-H activation would likely be directed to the C7 position on the pyridine ring or potentially to the C3 position on the thiophene ring. The presence of the electron-rich thiophene ring might also influence the regioselectivity of C-H activation, as some metals prefer more electron-rich C-H bonds. The development of selective C-H functionalization methods for this scaffold would provide powerful tools for late-stage diversification of complex molecules.

Ring-Opening and Rearrangement Chemistry of the Thieno[2,3-b]pyridine Core

The fused thieno[2,3-b]pyridine core is generally stable. However, under specific conditions, derivatives can undergo ring-opening or rearrangement reactions. For instance, certain thieno[2,3-c]pyridine (B153571) derivatives can be synthesized through a denitrogenative transformation of a fused 1,2,3-triazole precursor, which involves a ring-opening and rearrangement cascade. nih.gov

While direct ring-opening of the this compound core is not commonly reported, transformations of substituents can lead to subsequent cyclizations or rearrangements. For example, 3-aminothieno[2,3-b]pyridine derivatives can be cyclized into larger fused systems like pyrimido[4',5':4,5]thieno[2,3-b]pyridines by reacting with reagents like formic acid or triethyl orthoformate. mdpi.com These reactions represent a functionalization of the core structure rather than a cleavage of the core itself, but they highlight the rich chemistry that the scaffold can undergo.

Advanced Analytical and Spectroscopic Characterization Methodologies in 2 Chlorothieno 2,3 B Pyridine Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2-Chlorothieno[2,3-b]pyridine. It provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental formula.

Precise Molecular Weight Determination: The theoretical exact mass of this compound (C₇H₄ClNS) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Electron Ionization (EI) is a common technique used to induce fragmentation of the parent molecule. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint, providing valuable structural information. While specific experimental fragmentation data for this compound is not widely published, the fragmentation pathways for related thienopyridine and chloropyridine structures have been studied. sapub.org The expected fragmentation of this compound would likely involve initial cleavages such as the loss of a chlorine radical (Cl•), followed by the rupture of the thiophene (B33073) or pyridine (B92270) rings. The analysis of these fragment ions helps to confirm the arrangement of the fused heterocyclic system.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₄ClNS)

Isotopologue Mass-to-Charge (m/z) Relative Abundance (%)
[M]+ (with ³⁵Cl, ³²S) 168.9753 100.00
[M+1]+ 169.9724 8.86
[M+2]+ (with ³⁷Cl, ³²S) 170.9723 36.95

Note: This table represents a theoretical calculation. Actual experimental values may vary slightly.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. While standard one-dimensional ¹H and ¹³C NMR provide essential information, advanced 2D NMR experiments are necessary for complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would reveal cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of the carbon atom attached to each proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu For instance, the proton on C3 of the thiophene ring would show a correlation to the carbon atoms at the ring junction, confirming the fused ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. While less critical for a rigid planar molecule like this, it can help confirm assignments and rule out alternative isomeric structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Position Atom Type Predicted Chemical Shift (ppm) Expected 2D Correlations
3 ¹H 7.0 - 7.5 HMBC to ring junction carbons
4 ¹H 7.5 - 8.0 COSY to H5; HMBC to C2, C5a
5 ¹H 7.2 - 7.7 COSY to H4; HMBC to C7, C3a
6 ¹H 8.0 - 8.5 No COSY; HMBC to C7a, C4
2 ¹³C 125 - 135 HMBC from H3
3 ¹³C 120 - 130 HSQC with H3
3a ¹³C 145 - 155 HMBC from H3, H4, H5
4 ¹³C 120 - 130 HSQC with H4
5 ¹³C 130 - 140 HSQC with H5
6 ¹³C 115 - 125 HSQC with H6

Note: These are estimated chemical shift ranges based on data for related thienopyridine and chloropyridine structures. Actual values require experimental verification.

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms through chemical reactions. tandfonline.com While no specific isotopic labeling studies involving the synthesis or reactivity of this compound have been reported, this methodology is highly relevant for probing reaction mechanisms within the pyridine and thienopyridine families. nih.gov For example, by synthesizing this compound with a ¹³C or ¹⁵N label at a specific position, one could follow the fate of that atom during a subsequent reaction, such as a nucleophilic aromatic substitution. This provides definitive evidence for the mechanism of bond formation and cleavage, which is invaluable for optimizing reaction conditions and developing new synthetic routes. europa.eu

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, crystal structures of related heterocyclic systems, such as derivatives of pyrido[2,3-b]pyrazine, have been determined and analyzed. researchgate.net

Should suitable single crystals of this compound be grown, X-ray diffraction analysis would be expected to confirm the planarity of the fused thieno[2,3-b]pyridine (B153569) ring system. Furthermore, it would provide detailed insights into how the molecules pack in the crystal lattice, revealing any π-stacking or other non-covalent interactions that govern the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are fundamental for the analysis and purification of this compound, ensuring that the material used in subsequent applications is free of starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thienopyridine derivatives. ptfarm.pl

Quantitative Analysis and Purity Assessment: A validated HPLC method can be used to determine the purity of a sample of this compound with high accuracy and precision. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantification against a reference standard. The presence of other peaks in the chromatogram would indicate impurities.

Preparative Separation: The principles of analytical HPLC can be scaled up to preparative HPLC for the purification of larger quantities of this compound. This is particularly useful for separating it from closely related isomers or impurities that are difficult to remove by crystallization or other methods. By repeatedly injecting the crude mixture onto a larger-diameter column, fractions containing the pure compound can be collected, combined, and the solvent evaporated to yield highly pure material.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound research, GC-MS plays a critical role in the analysis of reaction mixtures, identification of impurities, and characterization of degradation products.

The methodology involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

In a study focused on the degradation of clopidogrel, a well-known thienopyridine derivative, GC-MS was instrumental in identifying the structure of its degradation products. aust.edu.sy For instance, under oxidative stress conditions, one of the identified products was 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. aust.edu.sy The mass fragmentation pathway of this related compound provides valuable insights into the expected fragmentation of the thieno[2,3-b]pyridine core.

Table 1: Illustrative GC-MS Fragmentation Data for a Thienopyridine Derivative

Fragment Ion (m/z)Relative Abundance (%)Putative Fragment Structure
139100[M]+ (Molecular Ion)
11085[M-C2H5]+
8360[M-C2H5N]+
5745[C4H9]+

This table is illustrative and based on the principles of mass spectrometry applied to thienopyridine structures. Actual fragmentation will depend on the specific derivative and analytical conditions.

The analysis of volatile species by GC-MS is crucial for quality control in the synthesis of this compound, ensuring the absence of residual solvents and starting materials that could affect the compound's reactivity and purity.

Chiral Chromatography for Enantiomeric Separation and Purity

Many derivatives of thieno[2,3-b]pyridine possess chiral centers or exhibit axial chirality, leading to the existence of enantiomers. These stereoisomers can have significantly different biological activities and pharmacological profiles. Therefore, the ability to separate and analyze these enantiomers is of paramount importance. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely used technique for this purpose.

The principle behind chiral chromatography lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification.

A study on 4-phenylthieno[2,3-b]pyridine derivatives, which exhibit axial chirality due to restricted rotation around the biaryl bond, successfully employed chiral HPLC to separate the enantiomers. nih.gov This separation was crucial for investigating the differential biological activity of the individual atropisomers. nih.gov

Table 2: Exemplary Chiral HPLC Conditions for the Separation of Thieno[2,3-b]pyridine Derivatives

ParameterCondition
Column Chiralpak® IA
Mobile Phase n-Hexane/2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

The conditions presented are typical for chiral separations of aromatic heterocyclic compounds and are based on methodologies reported for similar structures.

The successful enantiomeric separation allows for the determination of enantiomeric excess (ee), a critical parameter for the quality control of chiral compounds. The development of robust chiral chromatography methods is a key step in the preclinical and clinical development of chiral thienopyridine-based therapeutic agents.

Electrochemical Characterization and Redox Potential Investigations of this compound Derivatives

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. This data is valuable for understanding the electronic structure of this compound derivatives and can be correlated with their reactivity and potential involvement in redox-mediated biological processes.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the stability of the electrochemically generated species.

While specific studies on the electrochemical characterization of this compound are not extensively documented in publicly available literature, the electrochemical behavior of related pyridine and thienopyridine compounds can provide valuable insights. For instance, studies on pyridine-2,6-dicarbohydrazide (B1583541) have shown that the redox behavior is highly dependent on the pH of the solution, with distinct reduction and oxidation peaks observed in acidic and basic media. researchgate.net

The introduction of substituents on the thieno[2,3-b]pyridine core is expected to significantly influence its redox potentials. Electron-donating groups would likely lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups, such as the chloro substituent, would make it more difficult to oxidize.

Table 3: Predicted Redox Potential Trends for Substituted Thieno[2,3-b]pyridine Derivatives

Substituent (R) on Thieno[2,3-b]pyridine CoreExpected Effect on Oxidation Potential (Epa)Expected Effect on Reduction Potential (Epc)
-OCH3 (Electron-donating)Decrease (easier to oxidize)Decrease (harder to reduce)
-Cl (Electron-withdrawing)Increase (harder to oxidize)Increase (easier to reduce)
-NO2 (Strongly electron-withdrawing)Significant IncreaseSignificant Increase
-CH3 (Electron-donating)DecreaseDecrease

This table illustrates general trends in redox potentials based on the electronic effects of substituents. Actual values would need to be determined experimentally.

The investigation of the redox potentials of this compound and its derivatives can aid in the design of novel compounds with specific electronic properties for applications in materials science or as probes for biological systems.

Computational Chemistry and Theoretical Studies of 2 Chlorothieno 2,3 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-Chlorothieno[2,3-b]pyridine. These methods model the behavior of electrons within the molecule, providing a detailed picture of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules like this compound. By approximating the electron density, DFT calculations can determine the energies and shapes of molecular orbitals, which are crucial for predicting chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For thieno[2,3-b]pyridine (B153569) derivatives, DFT calculations using the B3LYP functional have been employed to determine these frontier orbital energies, revealing how different substituents modulate the electronic properties and reactivity of the core structure. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For derivatives of the related thieno[3,2-d]pyrimidine (B1254671) scaffold, MEP analysis has been used to identify sites susceptible to electrophilic and nucleophilic attack, providing a visual guide to the molecule's reactivity. nih.gov For this compound, such a map would likely show a negative potential around the nitrogen atom and a positive potential near the hydrogen atoms and the chlorine-bearing carbon, indicating likely sites for interaction.

Thieno[2,3-b]pyridine DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Derivative A-5.52-3.621.90
Derivative B-4.85-2.792.06

Table 1: Representative DFT-calculated frontier molecular orbital energies for different thieno[2,3-b]pyridine derivatives, illustrating the influence of substituents on electronic properties. Data sourced from studies on related analogues. nih.gov

Computational methods are increasingly used to predict spectroscopic data, aiding in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts. While achieving high accuracy can be computationally demanding and sensitive to the chosen functional and basis set, these predictions are invaluable for assigning complex spectra. nih.gov For instance, studies on substituted thieno[2,3-b]pyridines have reported experimental ¹³C NMR chemical shifts, which serve as benchmarks for validating computational predictions. researchgate.net In a study on a related fluorinated thieno[2,3-d]pyrimidine (B153573) inhibitor, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach was used to accurately predict ¹⁹F NMR chemical shifts, highlighting the importance of including the surrounding environment in calculations for complex systems. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. This technique calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to absorption wavelengths (λmax), and their probabilities are related to the oscillator strengths. mdpi.com Studies on various heterocyclic compounds show that the choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are critical for obtaining results that correlate well with experimental spectra. nih.govrsc.org For this compound, TD-DFT could predict its λmax and explain how substitutions on the bicyclic ring system would shift the absorption profile.

FunctionalMean Absolute Error for λmax (nm)Notes
B3LYP~38 nmA widely used hybrid functional, often provides a good balance of accuracy and cost.
PBE0~22 nmA hybrid functional that often yields higher accuracy for λmax predictions in fused-ring systems.
CAM-B3LYP~25 nm (with correction)A range-separated functional, particularly good for charge-transfer excitations.

Table 2: Typical performance of different TD-DFT functionals for predicting maximum absorption wavelengths (λmax) in fused-ring aromatic systems, demonstrating the importance of functional selection. rsc.org

Conformational Analysis and Energy Landscapes of this compound Derivatives

While the core this compound structure is rigid, its derivatives often possess flexible side chains that can adopt multiple conformations. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.

Computational conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. By systematically rotating these bonds and calculating the energy at each step, researchers can identify low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. These calculations, typically performed using DFT or other quantum mechanical methods, provide an "energy landscape" that reveals the most stable and populated conformations of a molecule under given conditions. This information is a prerequisite for meaningful molecular docking and other structure-based drug design efforts. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

To explore the therapeutic potential of this compound analogues, computational methods are used to simulate their interaction with specific protein targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the thienopyridine derivative) when bound to a receptor (a protein target) to form a stable complex. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies have successfully used molecular docking to investigate the binding of thieno[2,3-b]pyridine derivatives to various targets, including E. coli DNA gyrase B and the transcription factor FOXM1. nih.govchemrxiv.org These simulations can identify key amino acid residues involved in the binding and provide a rationale for the observed biological activity, guiding the design of more potent inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the complex in a realistic environment (e.g., surrounded by water molecules) for nanoseconds or longer, researchers can observe the flexibility of the protein, the stability of the ligand's binding pose, and the persistence of key intermolecular interactions. This provides a more dynamic and accurate picture of the binding event than static docking alone. mdpi.com

Thieno[2,3-b]pyridine AnalogueProtein TargetKey Interacting Residues (from Docking)Potential Application
Thiazole-substituted thienopyridineE. coli DNA gyrase BNot specifiedAntibacterial
N-Phenylthieno[2,3-b]pyridine-2-carboxamideFOXM1 DNA-binding siteVal296, Leu289Anticancer
Thieno[2,3-b]pyridines-2-carboxamidePhosphoinositide specific-phospholipase CHis356, Glu341, Arg549, Lys438Anticancer

Table 3: Examples of molecular docking studies performed on thieno[2,3-b]pyridine derivatives, highlighting their diverse potential biological targets. nih.govchemrxiv.orgresearchgate.net

Reaction Mechanism Elucidation Using Computational Transition State Theory

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.

Using methods based on transition state theory, chemists can model the entire reaction pathway from reactants to products. This involves locating the high-energy transition state (TS) structure, which represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are commonly employed to optimize the geometries of the reactants, products, intermediates, and the crucial transition state. rsc.org By calculating the energies of these stationary points on the potential energy surface, the activation energy (the difference in energy between the reactants and the TS) can be determined. A lower activation energy implies a faster reaction rate. This approach allows for the comparison of different possible reaction pathways and provides a detailed understanding of bond-breaking and bond-forming processes at the atomic level.

In Silico Assessment of ADME-Related Properties for this compound Analogues

In the process of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, commonly referred to by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use a molecule's structure to estimate these properties computationally, allowing for the early identification of candidates with poor pharmacokinetic profiles.

For analogues of this compound, various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These models are often based on Quantitative Structure-Activity Relationships (QSAR) and are trained on large datasets of experimental data. For instance, Lipinski's "Rule of Five" is a commonly used set of guidelines to assess a compound's drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Such in silico screening has been applied to related heterocyclic systems like benzothieno[2,3-c]pyridines to evaluate their drug-like properties.

ADME PropertyComputational Metric/ModelDesired Outcome for a Drug Candidate
AbsorptionCaco-2 permeability, Human Intestinal Absorption (%)High permeability/absorption
DistributionBlood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Target-dependent (e.g., high for CNS drugs)
MetabolismCytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4)Low inhibition to avoid drug-drug interactions
ExcretionPredicted clearance rateModerate clearance for optimal duration of action
ToxicityhERG inhibition, Ames mutagenicityLow or no predicted toxicity

Table 4: A selection of common ADME-related properties and their corresponding in silico predictions used to evaluate the drug-like potential of this compound analogues.

Prediction of Lipophilicity (LogP) and Aqueous Solubility

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) is a measure of a compound's lipophilicity, indicating its distribution between an oily (n-octanol) and a watery (aqueous) phase. Aqueous solubility is critical, as poor solubility can be a major obstacle in the clinical development of otherwise potent compounds. sigmaaldrich.com It is estimated that around 40% of drug discovery programs are halted due to the limited water solubility of lead compounds. sigmaaldrich.com

For the thieno[2,3-b]pyridine scaffold, low aqueous solubility is a known challenge that can limit bioavailability. sigmaaldrich.com Computational models are widely used to predict these properties. Various algorithms, including those based on atomic contributions, quantitative structure-property relationships (QSPR), and machine learning, can calculate theoretical LogP (cLogP) and aqueous solubility (logS) values. chemspider.com While specific computationally derived values for this compound are not extensively published, predicted values for isomeric compounds like 4-chlorothieno[2,3-b]pyridine (B3024653) and 6-chlorothieno[2,3-b]pyridine (B1589462) suggest an XlogP (a computationally predicted LogP) in the range of 2.8 to 3.2. uni.luuni.lu These values indicate moderate lipophilicity.

Studies on other thieno[2,3-b]pyridine derivatives have utilized computational software to predict LogP and solubility, which are then often correlated with experimental results to validate the models. sigmaaldrich.com The prediction of these properties for this compound would follow similar methodologies.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueComputational Method
LogP (Lipophilicity)Data not available in searched literatureAtom-based, fragment-based, or QSPR models
Aqueous Solubility (logS)Data not available in searched literatureGeneral Solubility Equation (GSE), machine learning models

Computational Models for Membrane Permeability (e.g., Caco-2)

The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is essential for oral bioavailability. The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely considered the "gold standard" in vitro model for predicting human intestinal drug absorption. springernature.commdpi.com Computational, or in silico, models are developed to predict the apparent permeability coefficient (Papp) from Caco-2 assays, thereby reducing the need for extensive and time-consuming lab work in the early stages of drug discovery. nih.govnih.gov

These predictive models are typically built using QSPR or machine learning algorithms trained on large datasets of compounds with known Caco-2 permeability values. nih.govresearchgate.net The models use a variety of molecular descriptors, such as molecular weight, polar surface area (TPSA), LogP, and hydrogen bond counts, to establish a relationship between a molecule's structure and its permeability. chemspider.com Given the large and often variable nature of experimental Caco-2 data, robust computational models are developed using diverse datasets and various machine learning approaches, such as random forests and neural networks. nih.govresearchgate.net

For this compound, a specific predicted Caco-2 permeability value is not available in the reviewed literature. However, a computational assessment would involve calculating its molecular descriptors and inputting them into a validated QSPR or machine learning model to estimate its Papp value. This prediction would classify the compound as having low, moderate, or high intestinal permeability, providing critical insight into its potential for oral absorption. researchgate.net

Table 2: Predicted Membrane Permeability of this compound

ModelParameterPredicted ValueImplication for Oral Absorption
Caco-2 PermeabilityPapp (cm/s)Data not available in searched literatureUnknown

Prediction of Metabolic Soft Spots and Enzyme-Ligand Interactions (e.g., Cytochrome P450)

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver, is a key determinant of a drug's half-life and potential for drug-drug interactions. buyersguidechem.com Identifying which parts of a molecule are most susceptible to metabolic transformation—so-called "metabolic soft spots"—is a critical step in drug design. Modifying these soft spots can improve a compound's metabolic stability. nih.gov

Computational tools are instrumental in predicting sites of metabolism (SoMs). These methods can be broadly categorized as ligand-based or structure-based. buyersguidechem.com

Ligand-based methods use information from known substrates of CYP enzymes to build predictive models. These can include expert systems based on established biotransformation rules or machine learning models trained on large datasets of metabolic reactions. buyersguidechem.com

Structure-based methods , such as molecular docking, simulate the interaction between the compound (ligand) and the three-dimensional structure of a specific CYP enzyme (e.g., CYP3A4). These simulations help identify which atoms in the compound are positioned most favorably within the enzyme's active site for oxidation to occur. buyersguidechem.com

Table 3: Predicted Metabolic Profile of this compound

Prediction TypeFindingComputational Method
Metabolic Soft Spots (Sites of Metabolism)Data not available in searched literature. Likely targets for oxidation would be the pyridine (B92270) and thiophene (B33073) rings.Ligand-based (e.g., machine learning) or Structure-based (e.g., docking with CYP isozymes) models.
Enzyme-Ligand Interactions (CYP450)Data not available in searched literature.Molecular Docking and Molecular Dynamics Simulations.

Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Chlorothieno 2,3 B Pyridine Derivatives Pre Clinical and in Vitro Focus

Design Principles for 2-Chlorothieno[2,3-b]pyridine-Based Chemical Probes and Ligands

The design of chemical probes and ligands based on the this compound core often leverages the reactivity of the chlorine atom at the 2-position, which serves as a key handle for synthetic elaboration. This allows for the systematic introduction of diverse chemical moieties to explore the chemical space around the scaffold and optimize interactions with biological targets.

A common strategy involves creating libraries of derivatives by modifying the substituent at the 2-position. For instance, N-phenylthieno[2,3-b]pyridine-2-carboxamides have been designed and synthesized to probe the binding site of specific biological targets. nih.govmdpi.com This approach allows for the investigation of how different substituents on an attached phenyl ring, such as electron-withdrawing or electron-donating groups, influence the molecule's electronic properties and, consequently, its biological activity. nih.govmdpi.com The thieno[2,3-b]pyridine (B153569) core itself is considered a "privileged scaffold," as it is capable of binding to multiple biological targets, and its derivatives have been identified as multi-targeting compounds. nih.gov Molecular hybridization, which combines the thieno[2,3-b]pyridine core with other pharmacologically relevant structures, is another design principle employed to develop novel therapeutic agents.

Identification and Validation of Biological Targets and Pathways

Research into this compound derivatives has led to the identification of several potential biological targets. These compounds exhibit polypharmacology, meaning they can interact with multiple targets, a characteristic that is increasingly recognized in drug discovery. nih.gov

Derivatives of the thieno[2,3-b]pyridine scaffold have been primarily investigated as inhibitors of various enzymes, particularly those involved in cancer progression.

Forkhead Box M1 (FOXM1) Inhibition : A series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were specifically designed as inhibitors of the transcription factor FOXM1. nih.govmdpi.com Structure-activity relationship studies revealed that the presence of a cyano (-CN) group on the phenyl ring was critical for activity. nih.govmdpi.com Compounds 6 and 16 , in particular, significantly decreased the expression of FOXM1 in a triple-negative breast cancer cell line. nih.govmdpi.com

Phospholipase C (PLC) Inhibition : The thieno[2,3-b]pyridine scaffold was initially identified through in silico screening as a potential inhibitor of phosphoinositide-specific phospholipase C gamma (PLCγ). nih.gov However, subsequent experimental work in prostate cancer cell lines indicated that the antiproliferative activity of these compounds did not correlate with PLCγ1/2 expression, and a lead compound, DJ160 , did not inhibit PLC activity, suggesting that the observed cellular effects are likely mediated by other targets. nih.gov

Glycogen Synthase Kinase-3 (PfGSK-3) : In the context of anti-malarial research, 4-arylthieno[2,3-b]pyridine-2-carboxamides were found to be only weak inhibitors of the plasmodial enzyme PfGSK-3, despite showing potent antiparasitic activity, again suggesting that their primary mechanism of action lies elsewhere. mdpi.com

Hepatic Gluconeogenesis Inhibition : A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis. nih.govresearchgate.net The mechanism involves reducing the mRNA transcription level of key gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Thieno[2,3-b]pyridine Derivatives Against FOXM1
CompoundDescriptionAnti-proliferative Activity (IC50) in MDA-MB-231 cellsEffect on FOXM1 Expression
Compound 6Derivative with a -CN groupComparable to FDI-6 (a known FOXM1 inhibitor)Decreased relative expression to <50%
Compound 16Derivative with a -CN groupComparable to FDI-6Decreased relative expression to <50%
Compound 1Derivative without a -CN groupInactiveNo significant decrease

The versatility of the thieno[2,3-b]pyridine scaffold extends to its interaction with cell surface receptors. Notably, this chemical framework has been utilized in the structure-based discovery of novel antagonists for the adenosine (B11128) A(2A) receptor, a G protein-coupled receptor (GPCR). nih.gov This indicates the potential of these derivatives to modulate GPCR-mediated signaling pathways.

Modulating protein-protein interactions (PPIs) is a significant therapeutic strategy. nih.gov While direct evidence for this compound derivatives acting as classical PPI modulators is still emerging, their ability to inhibit transcription factors like FOXM1 represents a related mechanism. nih.govmdpi.com By inhibiting FOXM1, these compounds interfere with its ability to bind to DNA and interact with the transcriptional machinery, thereby modulating gene expression critical for cell proliferation.

Mechanistic Investigations of Cellular Responses to this compound Derivatives (In Vitro)

The biological activities of thieno[2,3-b]pyridine derivatives have been characterized through a variety of in vitro cellular assays to understand their mechanisms of action at the cellular level.

A range of cell-based assays has been employed to confirm the engagement of these compounds with their intracellular targets and the subsequent modulation of downstream pathways.

Cell Proliferation and Cytotoxicity Assays : The anti-proliferative effects of thieno[2,3-b]pyridine derivatives have been extensively evaluated across various human cancer cell lines. Assays such as the MTT assay and crystal violet proliferation assay have demonstrated that these compounds can potently inhibit the growth of breast and prostate cancer cells in a dose-dependent manner. nih.govmdpi.comnih.gov For example, the derivative DJ160 was found to be the most potent inhibitor across a panel of prostate cancer cell lines, with IC₅₀ values below 50 nM in multiple lines. nih.gov

Target Expression and Pathway Analysis : Western blotting has been a key technique to confirm target engagement. For example, it was used to demonstrate that active N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives successfully decrease the cellular expression levels of their intended target, FOXM1. nih.govmdpi.com

Cell Cycle Analysis : Flow cytometry analysis has revealed that thieno[2,3-b]pyridine derivatives can induce cell cycle arrest. nih.gov In prostate cancer cells, treatment with these compounds led to a pronounced arrest in the G2/M phase of the cell cycle. nih.gov This arrest is often accompanied by the promotion of multinucleation, a sign of mitotic catastrophe. nih.gov

Apoptosis Assays : The ability of these compounds to induce programmed cell death (apoptosis) has been confirmed using methods such as DNA hypodiploidy assays and caspase 3/7 activation assays. nih.gov

Metabolic Profiling : In some studies, gas chromatography-mass spectrometry (GC-MS) has been used to analyze the metabolic profile of cancer cells after treatment. One study on a thieno[2,3-b]pyridine derivative found that its major impact was on metabolic pathways such as glycolysis/gluconeogenesis and pyruvate (B1213749) metabolism. nih.gov

Table 2: Anti-proliferative Activity of Compound DJ160 in Prostate Cancer Cell Lines
Cell LineDescriptionIC50 of DJ160
LNCaPHormone-sensitive<50 nM
C42Castrate-resistant<50 nM
PC3Castrate-resistant, aggressive metastatic<50 nM

Evaluation of Cellular Phenotypes (e.g., Proliferation, Migration, Differentiation)

Derivatives of the thieno[2,3-b]pyridine core have demonstrated notable effects on various cellular phenotypes, particularly in the context of cancer cell lines. The primary focus of in vitro studies has been on their anti-proliferative and anti-migratory activities.

Proliferation:

A significant body of research highlights the potent anti-proliferative effects of thieno[2,3-b]pyridine derivatives against a wide array of cancer cell lines. These compounds have been shown to inhibit cell growth in a dose-dependent manner. For instance, a series of 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, derived from the thieno[2,3-b]pyridine scaffold, exhibited significant anti-proliferative activity. One of the most active compounds in this series, featuring a 3-methoxyphenylcarboxamide moiety, displayed GI50 values in the low nanomolar range against melanoma (MDA-MD-435) and breast cancer (MDA-MB-468) cell lines.

Furthermore, studies on prostate cancer cell lines have shown that thieno[2,3-b]pyridine derivatives can effectively block proliferation. nih.gov One particular derivative, DJ160, was identified as the most potent across a panel of cell lines representing different stages of prostate cancer. nih.gov The anti-proliferative effects are often associated with the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis. nih.gov

In leukemia cells, certain ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, synthesized from a 2-chloro-thieno[2,3-b]pyridine precursor, have been shown to inhibit the growth of both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) cell lines. worktribe.com A derivative with a phenol (B47542) moiety demonstrated the highest growth inhibitory activity against both cell lines, with IC50 values of 2.580 ± 0.550 µM and 4.486 ± 0.286 µM, respectively. worktribe.com

Interactive Table: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Derivative Cell Line Activity (IC50/GI50)
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide MDA-MB-231 2.082 µM
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide MCF-7 2.053 µM
Ethyl 7-cyclopropyl-2-(phenoloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CCRF-CEM 2.580 ± 0.550 µM
Ethyl 7-cyclopropyl-2-(phenoloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CEM/ADR5000 4.486 ± 0.286 µM
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide with 3-methoxyphenylcarboxamide MDA-MD-435 23 nM

Migration:

In addition to inhibiting proliferation, thieno[2,3-b]pyridine derivatives have been found to impede cancer cell migration, a critical step in metastasis. Studies on prostate cancer cells demonstrated that these compounds can reduce cell motility. nih.gov This effect is thought to be linked to the inhibition of signaling pathways that control the cytoskeletal rearrangements necessary for cell movement. nih.gov

Differentiation:

Currently, there is limited specific data available in the public domain regarding the ability of this compound derivatives to induce cellular differentiation. The majority of research has concentrated on their cytotoxic and anti-proliferative properties.

Structure-Activity Relationship (SAR) Studies for Optimizing In Vitro Biological Profiles

The biological activity of thieno[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies have been instrumental in identifying key structural features that enhance their in vitro profiles.

Systematic modifications of the thieno[2,3-b]pyridine scaffold have revealed several important SAR trends. For instance, in a series of anti-proliferative 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, the substitution pattern on the arylcarboxamide moiety was found to be critical for activity. rsc.org Double substitution at the ortho- and meta-positions of the phenyl ring often leads to potent growth inhibition. rsc.org

The nature of the substituent at the 2-position of the thieno[2,3-b]pyridine ring, often modified from the initial 2-chloro group, significantly influences cytotoxicity. Replacement of the chlorine with aryloxo or thiophenol moieties has yielded compounds with potent anti-leukemic activity. worktribe.com Specifically, the presence of a phenol group at this position was associated with the highest activity in one study. worktribe.com

While detailed pharmacophore models specifically for this compound derivatives are not extensively documented, molecular modeling and docking studies have provided insights into their binding modes with potential biological targets. One of the proposed targets for the anti-cancer activity of this class of compounds is phosphoinositide-specific phospholipase C (PI-PLC). rsc.org

Docking studies of thieno[2,3-b]pyridine derivatives into the active site of PI-PLC have suggested key pharmacophoric features. nih.gov These often include:

A heterocyclic core that forms the scaffold of the molecule.

Hydrogen bond donors and acceptors that interact with key amino acid residues in the target's active site, such as His356, Glu341, Arg549, and Lys438. nih.gov

A lipophilic aryl moiety, often a substituted phenyl ring, that occupies a hydrophobic pocket within the enzyme. nih.gov

The planarity of the thieno[2,3-b]pyridine system is also believed to contribute to its activity, potentially through stacking interactions. rsc.org However, excessive planarity can lead to poor solubility. rsc.org Therefore, the introduction of bulky, cleavable groups has been explored as a strategy to disrupt crystal packing and improve pharmacokinetic properties. rsc.org

In Vitro ADME Profiling and Bioavailability Enhancement Strategies

The in vitro assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for the development of drug candidates. However, specific experimental data for this compound derivatives in these assays are limited in the public domain.

There is a lack of specific published data on the in vitro microsomal and plasma stability of this compound and its direct derivatives. Such studies are essential to predict the metabolic fate and in vivo half-life of these compounds.

Similarly, specific in vitro data on the plasma protein binding of this compound derivatives are not available in the reviewed scientific literature. This information is critical for understanding the distribution of the compounds in the body and for interpreting their pharmacokinetic and pharmacodynamic profiles.

In Vitro Permeability Studies (e.g., Caco-2 Cell Model)

The assessment of a drug candidate's ability to permeate the intestinal epithelium is a critical step in preclinical development, as it directly influences oral bioavailability. The Caco-2 cell permeability assay is a widely accepted and utilized in vitro model that serves as the "gold standard" for predicting human intestinal permeability. researchgate.net This model uses a human colon adenocarcinoma cell line that, when cultured on a porous membrane, differentiates to form a monolayer of polarized enterocytes, mimicking the barrier function of the human intestinal wall. nih.govnih.gov

The permeability of a compound is quantified by the apparent permeability coefficient (Papp), which is determined by measuring the rate of transport of the compound from an apical (AP) compartment to a basolateral (BL) compartment across the cell monolayer. nih.govnih.gov These Papp values are then used to classify compounds into categories of low, moderate, or high permeability, which correlate with their expected in vivo absorption. nih.gov According to regulatory guidelines from bodies like the FDA, Caco-2 permeability data is integral to the Biopharmaceutics Classification System (BCS). researchgate.net

While specific Caco-2 permeability data for this compound and its direct derivatives are not extensively detailed in publicly available literature, studies on structurally related thieno[2,3-d]pyrimidine (B153573) derivatives have reported in vitro Caco-2 permeability values. ekb.eg The general methodology involves dissolving the test compound in a transport buffer and applying it to the apical side of the Caco-2 monolayer. nih.gov Samples are then taken from the basolateral side at various time points to determine the flux of the compound.

The table below illustrates how permeability data for a hypothetical series of thieno[2,3-b]pyridine derivatives would be presented and classified. The classification is based on established Papp value ranges that correlate with human intestinal absorption. nih.gov

Table 1: Illustrative Caco-2 Permeability Data for Hypothetical Thieno[2,3-b]pyridine Derivatives

Compound ID Papp (A→B) (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption (%)
THP-001 0.8 Low 0-20
THP-002 4.5 Moderate 20-70
THP-003 12.1 High 70-100
THP-004 0.5 Low 0-20

Classification based on criteria where Papp < 1 x 10⁻⁶ cm/s is low, 1-10 x 10⁻⁶ cm/s is moderate, and > 10 x 10⁻⁶ cm/s is high. nih.gov

Prodrug Design and Delivery System Concepts

The thieno[2,3-b]pyridine scaffold, while a valuable pharmacophore, can present physicochemical challenges such as poor solubility. mdpi.com This issue is often attributed to the extensive planarity of the fused ring system, which promotes strong intermolecular stacking and crystal packing, thereby increasing the energy required to dissolve the compound. mdpi.com A key strategy to overcome this limitation is the application of prodrug design.

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach is frequently used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. mdpi.com

Research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which exhibit anti-proliferative activity, has explored the incorporation of 'prodrug-like' moieties to enhance their therapeutic potential. mdpi.com Specifically, bulky but easily cleavable ester and carbonate functional groups have been attached to the core structure. The rationale behind this strategy is that the addition of these groups disrupts the planarity of the thieno[2,3-b]pyridine core. This disruption hinders efficient crystal packing, leading to a lower energy crystal structure, which in turn is expected to improve solubility. Improved solubility can lead to higher intracellular concentrations and, consequently, enhanced biological activity. mdpi.com

In one such study, the introduction of these 'prodrug-like' ester and carbonate moieties onto alcohol-containing thienopyridines resulted in derivatives with increased anti-proliferative activity against HCT-116 colon cancer cells and the MDA-MB-231 triple-negative breast cancer cell line. mdpi.com This demonstrates the viability of the prodrug approach for improving the drug-like properties of this class of compounds.

Table 2: Prodrug-like Modifications to the Thieno[2,3-b]pyridine Scaffold

Parent Compound Moiety Prodrug Moiety Added Rationale Observed Outcome
Methylene-hydroxyl group Ester Disrupt crystal packing, increase solubility Increased anti-proliferative activity mdpi.com

Scaffold Hopping and Bioisosteric Replacement from the Thieno[2,3-b]pyridine Core

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for the discovery and optimization of lead compounds. mdpi.com These techniques involve modifying the core molecular structure to identify novel chemotypes with improved potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping is a computational or synthetic strategy that aims to identify structurally novel compounds by replacing the central core of a known active molecule while retaining the original orientation of key functional groups responsible for biological activity. mdpi.com This can lead to new intellectual property and compounds with more favorable properties. While the thieno[2,3-b]pyridine core itself can be a target for replacement, it also emerges as a successful replacement for other scaffolds. For instance, in the development of mGlu₅ negative allosteric modulators, a scaffold-hopping exercise identified the related thieno[3,2-b]pyridine (B153574) as a competent core replacement for other heterocyclic systems. nih.gov Similarly, scaffold hopping from known thienopyrimidine acids has been used to discover novel inhibitors of the Notum carboxylesterase. nih.gov

Bioisosteric Replacement refers to the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new molecule that retains or enhances the desired biological activity. cambridgemedchemconsulting.com This strategy is frequently applied to the thieno[2,3-b]pyridine scaffold and its analogs to fine-tune their interactions with biological targets.

A notable example involves the design of selective pim-1 kinase inhibitors. In this work, the benzofuran (B130515) ring of a known inhibitor was subjected to a bioisosteric replacement with the thieno[2,3-b]pyridine ring. tandfonline.com This modification was part of a broader strategy to alter the hydrogen bonding capacity of the molecule while maintaining crucial hydrophobic interactions within the ATP active site of the kinase. The resulting 5-bromo-thieno[2,3-b]pyridine derivatives showed moderate pim-1 inhibitory activity. tandfonline.com This demonstrates that the thieno[2,3-b]pyridine core can serve as an effective bioisostere for other bicyclic aromatic systems like benzofuran.

In studies on related thieno[2,3-d]pyrimidines, bioisosteric replacement of an acetamide (B32628) fragment and a sulfur atom with an oxygen atom was performed to modulate ADMET-related parameters. uran.ua Another study on this scaffold noted that replacing a hydroxyl group with a bioisosteric amino group led to a significant decrease in activity, highlighting that not all bioisosteric replacements are successful and must be empirically validated. nih.gov

Table 3: Examples of Bioisosteric Replacement Involving Thieno-fused Pyridine (B92270)/Pyrimidine Cores

Original Scaffold/Group Bioisosteric Replacement Target/Purpose Reference
Benzofuran Thieno[2,3-b]pyridine pim-1 Kinase Inhibition tandfonline.com
Thieno[2,3-d]pyrimidine-thione Thieno[2,3-d]pyrimidine-dione Modulate ADMET parameters uran.ua

Emerging Applications and Future Research Directions for 2 Chlorothieno 2,3 B Pyridine

Role in Catalysis and Organocatalysis

While direct applications of 2-Chlorothieno[2,3-b]pyridine as a catalyst are not yet established, its structural features suggest significant potential for future development in this domain. The thieno[2,3-b]pyridine (B153569) core contains both a nitrogen atom in the pyridine (B92270) ring and a sulfur atom in the thiophene (B33073) ring, which can act as coordination sites for metal centers. This positions the scaffold as a promising candidate for designing novel bidentate ligands for transition-metal catalysis.

Future research could focus on leveraging the reactive 2-chloro position to synthesize a library of tailored ligands. Through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, various functional groups can be introduced. For instance, the attachment of phosphine (B1218219), N-heterocyclic carbene (NHC), or amine moieties could yield ligands with tunable steric and electronic properties for applications in reactions like carbon-carbon bond formation, hydrogenation, and oxidation.

The development of chiral derivatives of the thienopyridine scaffold could also lead to new classes of ligands for asymmetric catalysis, a critical area in the synthesis of fine chemicals and pharmaceuticals. The rigidity of the fused ring system is an advantageous feature for a ligand backbone, as it can create a well-defined chiral environment around a metal center.

Table 1: Potential Ligand Synthesis via Functionalization of this compound

Reaction TypeReagent/Functional Group IntroducedPotential Catalytic Application
Suzuki CouplingArylboronic acids with phosphine groupsCross-coupling reactions (e.g., Heck, Sonogashira)
Buchwald-HartwigChiral aminesAsymmetric hydrogenation, transfer hydrogenation
Lithiation/SubstitutionDiphenylphosphineHomogeneous catalysis, coordination chemistry
Stille CouplingOrganostannanes with coordinating armsPolymerization catalysis, C-C bond formation

Applications in Materials Science and Engineering

The unique electronic structure of the thieno[2,3-b]pyridine core, which combines an electron-rich thiophene ring with an electron-deficient pyridine ring, makes it an attractive building block for advanced functional materials.

The π-conjugated thienopyridine system is a promising candidate for the development of organic semiconductors. Research on analogous fused heterocyclic systems, such as thieno[3,4-b]thiophene (B1596311) and benzo researchgate.netresearchgate.netthieno[2,3-b]pyridine, has demonstrated their utility in optoelectronic devices. researchgate.netacs.org Derivatives of Benzo researchgate.netresearchgate.netthieno[2,3-b]pyridine have been successfully used as host materials in green and blue phosphorescent organic light-emitting diodes (OLEDs), achieving high quantum efficiencies. researchgate.net

This compound serves as an ideal precursor for creating donor-acceptor (D-A) type molecules. The 2-position can be readily modified to attach various electron-donating or electron-withdrawing groups, allowing for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band gap is crucial for optimizing performance in organic photovoltaics (OPVs) and for achieving specific emission colors in OLEDs.

Table 2: Predicted Effects of Substitution at the 2-Position on Optoelectronic Properties

Substituent TypeExample GroupExpected HOMO/LUMO ChangePotential Application
Electron-DonatingTriphenylamine, CarbazoleRaise HOMO, narrow band gapOrganic Photovoltaics (Donor)
Electron-WithdrawingCyanophenyl, BenzothiadiazoleLower LUMO, narrow band gapOrganic Photovoltaics (Acceptor)
Extended ConjugationThiophene, FluoreneModulate HOMO/LUMO, shift absorptionOLEDs (Emitters), OFETs

The bifunctional nature of this compound, with its reactive chloro group and potential for further functionalization on the rings, makes it a valuable monomer for synthesizing novel conjugated polymers. Using metal-catalyzed polycondensation reactions like direct arylation polymerization, polymers incorporating the thienopyridine unit in their backbone can be created. rsc.org Such polymers are expected to possess interesting electronic and photophysical properties, with potential applications as active layers in organic electronic devices. The incorporation of the pyridine nitrogen atom into the polymer backbone can also enhance electron transport and improve n-type semiconductor performance. researchgate.netnih.gov

Furthermore, this compound can be immobilized onto a solid support, such as a polymer resin. By anchoring the molecule via the 2-position, the thienopyridine unit can function as a polymer-supported ligand or reagent. This approach facilitates the separation and recovery of catalysts from reaction mixtures, contributing to more sustainable and cost-effective chemical processes.

The thieno[2,3-b]pyridine scaffold has the potential to be developed into the signaling component of chemical sensors and biosensors. The inherent fluorescence of certain thienopyridine derivatives can be modulated by the attachment of specific receptor units. researchgate.netresearchgate.net By replacing the 2-chloro group with a moiety capable of selectively binding to a target analyte (e.g., a metal ion, anion, or biomolecule), a sensor can be designed.

Upon binding of the analyte, a conformational change or an electronic perturbation in the receptor can be transmitted to the thienopyridine fluorophore. This can result in a detectable change in the fluorescence intensity, wavelength, or lifetime, a phenomenon known as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). This strategy could be employed to create highly sensitive and selective sensors for environmental monitoring, clinical diagnostics, and molecular imaging.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and reproducibility. springerprofessional.de The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to these technologies. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and cleaner reaction profiles for the synthesis of heterocyclic compounds. springerprofessional.de

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of a large library of thienopyridine derivatives. merckmillipore.comyoutube.com Starting from this compound, an automated system equipped with pre-packaged reagent cartridges could perform a variety of cross-coupling reactions in a high-throughput manner. merckmillipore.com This would dramatically accelerate the discovery of new materials and bioactive compounds by enabling the systematic exploration of the chemical space around the thienopyridine core.

Development of Novel Analytical Probes and Fluorescent Labels Utilizing the Thienopyridine Scaffold

Building on their promising photophysical properties, thieno[2,3-b]pyridine derivatives are excellent candidates for the development of novel fluorescent probes and labels. Studies on related compounds have demonstrated strong fluorescence with high quantum yields and significant solvatochromism (a shift in fluorescence color depending on the solvent polarity). researchgate.netresearchgate.net

This compound is a key starting material for creating a diverse palette of fluorescent dyes. The substitution of the chlorine atom with different auxochromic groups can be used to tune the emission properties across the visible spectrum. For example, introducing amine donors can shift the emission towards longer wavelengths (a red shift), which is highly desirable for biological imaging applications due to lower autofluorescence and deeper tissue penetration.

By conjugating these fluorescent thienopyridine scaffolds to biomolecules such as proteins, nucleic acids, or drug molecules, they can be used as labels to track their localization and dynamics within living cells. Furthermore, probes can be designed where the fluorescence is "turned on" or "turned off" in response to a specific biological event, such as enzyme activity or a change in the cellular environment, providing powerful tools for fundamental biological research and diagnostics.

Challenges and Opportunities in the Synthesis and Application of this compound

The synthesis and subsequent application of this compound and its derivatives are marked by a series of chemical challenges and burgeoning opportunities. As a key building block, its synthetic accessibility and reactivity dictate its utility in broader research and development.

Challenges in Synthesis: The construction of the thieno[2,3-b]pyridine core often involves multi-step sequences that can present significant hurdles.

Reaction Conditions and Reagents: Many traditional synthetic routes require harsh reaction conditions, such as high temperatures and the use of strong bases like sodium ethoxide or potassium hydroxide, to facilitate key cyclization steps. researchgate.net The Vilsmeier-Haack reaction, a common method for synthesizing chloro- and formyl-substituted thieno[2,3-b]pyridines, necessitates the use of phosphorus oxychloride and dimethylformamide, which pose handling and environmental challenges. researchgate.netsci-hub.se

Control of Selectivity: Achieving desired substitution patterns can be difficult. For instance, in Vilsmeier-Haack reactions, the reaction temperature must be carefully controlled to selectively produce either formylated or unformylated products. researchgate.net Furthermore, chemoselectivity in cross-coupling reactions on polysubstituted thienopyridines can be a significant challenge, with palladium catalysts sometimes preferentially reacting at an undesired position. nih.gov

Limited Diversity from Conventional Methods: Some established synthetic protocols are limited by the availability of specific starting materials, which can restrict the diversity of the final products. nih.govkuleuven.be

Opportunities in Synthesis and Application: Despite the challenges, significant opportunities exist for innovation in both the synthesis and application of this compound.

Advanced Synthetic Methodologies: There is a growing interest in developing more efficient "one-pot" synthetic procedures that reduce the number of intermediate isolation steps, thereby improving yields and reducing waste. researchgate.net The exploration of metal-free catalytic systems presents a major opportunity to avoid expensive and potentially toxic heavy metal residues in the final products. nih.govkuleuven.be

Versatile Chemical Intermediate: The chloro-substituent at the 2-position makes the molecule an excellent substrate for various nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of functional groups, making it a versatile building block for creating libraries of novel compounds. chemimpex.comnih.gov

Therapeutic Potential: The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net Recent studies have highlighted their potential in developing potent inhibitors of prostate cancer growth and motility, even in cases resistant to current therapies. nih.govnih.gov This opens up significant avenues for the design of new therapeutic agents.

Material Science Applications: Beyond pharmaceuticals, the unique electronic properties of the fused heterocyclic system suggest potential applications in material science, such as in the development of conductive polymers or organic semiconductors. chemimpex.com

The table below summarizes some of the synthetic conditions used to produce thieno[2,3-b]pyridine derivatives, illustrating the variety of reagents and conditions employed.

Starting MaterialReagents and ConditionsProduct TypeReference
N-Protected 3-acetyl-2-aminothiophenesVilsmeier-Haack Reagent (POCl₃/DMF), 65°C4-Chloro-3-formylthieno[2,3-b]pyridine researchgate.net
N-Protected 3-acetyl-2-aminothiophenesVilsmeier-Haack Reagent (POCl₃/DMF), 100°C4-Chlorothieno[2,3-b]pyridine (B3024653) researchgate.net
3-Cyanopyridine-2(1H)-thionesHalCH₂EWG, Base (e.g., EtONa, K₂CO₃)3-Aminothieno[2,3-b]pyridines researchgate.net
2-ChloronicotinonitrilesMercaptans3-Aminothieno[2,3-b]pyridines researchgate.net
Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylatePhenols, ThiophenolSubstituted 2-aryloxo-thieno[2,3-b]pyridines nih.gov

Perspectives on Sustainable and Scalable Production of Advanced Derivatives

As the applications for this compound derivatives expand, the focus increasingly shifts towards developing production methods that are not only efficient but also environmentally sustainable and economically viable on a large scale.

Perspectives on Sustainable Production: The principles of green chemistry are paramount in guiding future synthetic strategies.

Atom Economy and Waste Reduction: The development of one-pot syntheses and catalytic cycles that maximize the incorporation of starting materials into the final product is a key goal. researchgate.net This minimizes the formation of byproducts and reduces chemical waste.

Metal-Free Catalysis: A significant push towards sustainability involves replacing traditional metal-based catalysts (e.g., palladium) with metal-free alternatives. nih.govkuleuven.be This approach circumvents issues related to the cost, toxicity, and environmental impact of heavy metals, which is particularly crucial for the synthesis of active pharmaceutical ingredients.

Safer Solvents and Reagents: Future research will likely focus on replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives. Similarly, finding milder reagents to replace harsh chemicals like POCl₃ would represent a major step forward in sustainable synthesis.

Perspectives on Scalable Production: Translating a laboratory-scale synthesis into a large-scale industrial process presents its own unique set of challenges and opportunities.

Process Optimization: Scaling up reactions often requires extensive optimization of parameters such as temperature, pressure, reaction time, and mixing to ensure consistent yield and purity. The challenges associated with harsh reaction conditions and complex product mixtures become more pronounced at scale. researchgate.net

Flow Chemistry: Continuous flow manufacturing offers a promising alternative to traditional batch processing. Flow reactors can provide better control over reaction parameters, improve safety when handling hazardous reagents, and facilitate easier scaling. This technology could be particularly advantageous for reactions requiring precise temperature control, such as the selective formylation of the thieno[2,3-b]pyridine ring.

Starting Material Availability: The cost and availability of raw materials are critical factors for scalable production. Synthetic routes that utilize simple, readily available, and inexpensive starting materials are more likely to be commercially viable. nih.gov Research into novel pathways from bulk chemical feedstocks could enhance the scalability of advanced derivatives.

The development of robust, high-yield, and environmentally friendly synthetic routes is essential for unlocking the full potential of this compound and its derivatives in medicine and technology.

Conclusion and Future Outlook

Summary of Key Advancements in the Chemistry of 2-Chlorothieno[2,3-b]pyridine

The chemistry of this compound is primarily characterized by its utility as a versatile synthetic intermediate. Key advancements have centered on leveraging the reactivity of the 2-chloro group, which acts as an excellent leaving group and a handle for sophisticated molecular engineering.

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring's electron-deficient nature, particularly at the C2 and C4 positions, makes this compound highly susceptible to nucleophilic attack. youtube.comquora.com This reactivity has been extensively exploited to introduce a wide array of functional groups, including amines, alkoxides, and sulfur-based nucleophiles. This fundamental reaction class has been the cornerstone for creating libraries of derivatives for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions: A major breakthrough in the functionalization of the this compound core has been the application of palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) have enabled the introduction of diverse aryl, heteroaryl, and amino substituents at the 2-position with high efficiency and regioselectivity. nih.govnih.govresearchgate.netnih.gov These methods have proven indispensable for synthesizing complex derivatives with tailored properties for medicinal chemistry applications, such as kinase inhibitors. nih.gov

Scaffold for Condensed Heterocycles: this compound and its derivatives have served as foundational materials for the synthesis of more complex, fused heterocyclic systems. researchgate.net By installing functional groups that can undergo subsequent intramolecular cyclization reactions, researchers have constructed novel polycyclic scaffolds, significantly expanding the chemical space accessible from this starting material.

Oxidative Functionalization: Research into the oxidation of the thieno[2,3-b]pyridine (B153569) core has opened up another avenue for derivatization. Selective oxidation can lead to the formation of N-oxides or S-oxides, which not only alters the electronic properties and potential biological activity of the molecule but also provides new reactive sites for further functionalization. nih.gov

Identification of Promising Avenues for Basic and Applied Research

Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated a remarkable breadth of biological activities, highlighting several key areas for intensive future research.

Oncology: This is arguably the most promising field for thieno[2,3-b]pyridine-based compounds. Derivatives have shown potent antiproliferative activity against various cancer cell lines, including prostate and breast cancer. researchgate.netnih.gov The scaffold has been identified as a core component of inhibitors for crucial cancer-related targets like kinases (e.g., CSF1R) and has been shown to induce G2/M cell cycle arrest and apoptosis. nih.govnih.gov Future research will likely focus on optimizing these compounds to improve selectivity, reduce off-target effects, and overcome drug resistance mechanisms.

Infectious Diseases: The thieno[2,3-b]pyridine core has shown significant potential in the fight against infectious diseases, particularly malaria. Certain derivatives have displayed potent antiplasmodial activity, making this scaffold a valuable starting point for the development of new antimalarial drugs that can combat the growing problem of parasite resistance. nih.gov

Inflammatory Diseases: The structural similarity of the thienopyridine core to other biologically active heterocycles has prompted its investigation in the context of inflammation. Recent studies on related pyridopyridazine (B8481360) derivatives have shown dual COX-1/COX-2 inhibition, suggesting that the thieno[2,3-b]pyridine scaffold could be similarly decorated to produce novel anti-inflammatory agents. rsc.org

The following table summarizes key research findings for various thieno[2,3-b]pyridine derivatives in applied research:

Research AreaCompound/Derivative ClassKey Findings
Oncology Thieno[2,3-b]pyridine-2-carboxamidesPotent inhibition of prostate cancer cell growth and motility; induction of G2/M arrest and apoptosis. nih.gov
Oncology 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesDevelopment as kinase inhibitors (e.g., for CSF1R). nih.gov
Infectious Diseases 2-Aminothieno[3,2-d]pyrimidin-4(3H)-ones(Related scaffold) Antiplasmodial activity against P. falciparum. nih.gov
Inflammatory Diseases Pyrido[2,3-d]pyridazine-2,8-diones(Related scaffold) Dual COX-1/COX-2 inhibition, demonstrating anti-inflammatory potential. rsc.org

Unexplored Potentials and Synergistic Research Opportunities for the this compound Scaffold

Beyond the established avenues, the this compound scaffold holds considerable unexplored potential. Future research could unlock new applications by exploring novel scientific frontiers and synergistic combinations.

Polypharmacology: The observed ability of some thieno[2,3-b]pyridine derivatives to interact with multiple biological targets in cancer suggests their potential as polypharmacological agents. Instead of aiming for absolute selectivity, future drug design could intentionally target multiple nodes in a disease pathway, a strategy that may lead to more robust therapeutic effects and a lower likelihood of developing resistance.

Materials Science: While the focus has been overwhelmingly on medicinal chemistry, the photophysical and electrochemical properties of fused heterocyclic systems are of great interest in materials science. The related thieno[2,3-c]pyridine (B153571) isomer has been noted for its potential in this area. kuleuven.be The rigid, planar, and electron-rich nature of the thieno[2,3-b]pyridine core makes it a candidate for the development of novel organic semiconductors, fluorescent probes, or components for organic light-emitting diodes (OLEDs). The 2-chloro position provides a convenient attachment point for tuning these electronic properties.

Targeted Protein Degradation: The versatility of the this compound scaffold makes it an ideal candidate for incorporation into novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The scaffold could serve as a ligand for a target protein of interest, with the 2-position acting as a linker attachment site to recruit an E3 ubiquitin ligase, leading to the targeted degradation of a disease-causing protein.

Synergistic Drug Combinations: In oncology and infectious diseases, exploring the synergistic effects of thieno[2,3-b]pyridine-based agents with existing therapies could lead to more effective treatment regimens. For instance, a kinase inhibitor derived from this scaffold could be combined with standard chemotherapy or immunotherapy to achieve a multi-pronged attack on cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 2-Chlorothieno[2,3-b]pyridine, and what factors influence reaction yields?

  • Methodological Answer : this compound can be synthesized via cyclization reactions, coupling methods, or nucleophilic aromatic substitution (SNAr). For example, sodium salts of benzofuran derivatives react with heterocyclic amines (e.g., diazonium chloride) to form thieno[2,3-b]pyridine scaffolds . Dichloromethane with NaOH as a base is effective in SNAr reactions for introducing chloro substituents . Key factors affecting yields include reaction temperature (optimized at 0–6°C for sensitive intermediates), solvent choice (pyridine enhances nucleophilicity), and stoichiometric control of halogenating agents .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of elemental analysis (C, H, N, S, Cl quantification) and spectral data. High-resolution mass spectrometry (HRMS) determines molecular weight accuracy, while NMR (¹H/¹³C) identifies substituent positions. For example, the chloro group at position 2 in thieno[2,3-b]pyridine produces distinct downfield shifts in ¹³C NMR due to electron withdrawal . IR spectroscopy verifies functional groups like C-Cl stretches (~550–650 cm⁻¹) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Analogous bromothieno[2,3-b]pyridine derivatives (e.g., 5-bromothieno[2,3-b]pyridine) show stability under these conditions for >6 months . Desiccants (e.g., silica gel) mitigate moisture-induced decomposition.

Advanced Research Questions

Q. How do structural modifications at specific positions of the thieno[2,3-b]pyridine scaffold influence its biological activity?

  • Methodological Answer : Modifications at positions 2 (chloro), 3 (thiophene ring), and 5 (substituents like Br or CF₃) significantly alter bioactivity. For example:
  • Position 2 : Chloro groups enhance electrophilicity, improving kinase inhibition (e.g., BTK, JAKs) by strengthening binding to ATP pockets .
  • Position 5 : Bromo substituents (as in 5-bromothieno[2,3-b]pyridine) increase lipophilicity, enhancing membrane permeability for antitumor activity .
    Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., IC₅₀ determination) with computational docking to validate target interactions .

Q. What computational methods are employed to predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (DFT) optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Quantitative structure-property relationship (QSPR) models correlate descriptors like logP and polar surface area with solubility or bioavailability. Neural networks trained on datasets of thienopyridine analogs can predict melting points and reactivity . Tools like Gaussian and COSMO-RS are recommended for thermodynamic profiling.

Q. How can contradictory data regarding the cytotoxicity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time) or impurity levels. To resolve:
  • Standardize purity : Use HPLC (>99% purity) to eliminate confounding effects from byproducts .
  • Cross-validate assays : Compare MTT, SRB, and clonogenic assays across multiple cell lines (e.g., HeLa, MCF-7) .
  • Control solvent effects : DMSO concentrations >0.1% may artifactually reduce viability .

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound-based compounds?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence polarization (FP) or ADP-Glo™ assays for kinases like HIPK2 or BTK. IC₅₀ values <100 nM indicate high potency .
  • Cellular activity : Phospho-specific flow cytometry quantifies downstream signaling (e.g., STAT3 phosphorylation for JAK inhibitors) .
  • Selectivity profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.